molecular formula C18H16N2O4 B14445165 4-(2,4-Dimethoxybenzylidene)-1-phenylpyrazolidine-3,5-dione

4-(2,4-Dimethoxybenzylidene)-1-phenylpyrazolidine-3,5-dione

Cat. No.: B14445165
M. Wt: 324.3 g/mol
InChI Key: PBMKCAWMIBFDTC-XNTDXEJSSA-N
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Description

4-(2,4-Dimethoxybenzylidene)-1-phenylpyrazolidine-3,5-dione is an organic compound known for its unique chemical structure and properties It is a derivative of pyrazolidine-3,5-dione, with a benzylidene group substituted at the 4-position and methoxy groups at the 2 and 4 positions of the benzylidene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,4-Dimethoxybenzylidene)-1-phenylpyrazolidine-3,5-dione typically involves the condensation of 2,4-dimethoxybenzaldehyde with 1-phenylpyrazolidine-3,5-dione. The reaction is carried out under reflux conditions in the presence of a suitable catalyst, such as piperidine or pyridine, in an organic solvent like ethanol or methanol. The reaction mixture is heated for several hours until the desired product is formed, which is then purified by recrystallization or column chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity. Continuous flow reactors and automated synthesis systems could be employed to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

4-(2,4-Dimethoxybenzylidene)-1-phenylpyrazolidine-3,5-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(2,4-Dimethoxybenzylidene)-1-phenylpyrazolidine-3,5-dione has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of other complex organic molecules and as a reagent in organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurodegenerative diseases and inflammation.

    Industry: Utilized in the development of optoelectronic materials and nonlinear optical crystals.

Mechanism of Action

The mechanism of action of 4-(2,4-Dimethoxybenzylidene)-1-phenylpyrazolidine-3,5-dione involves its interaction with specific molecular targets and pathways. It acts as an agonist at certain receptors, such as nicotinic acetylcholine receptors, leading to neuroprotective and cognitive-enhancing effects. The compound’s methoxy groups and benzylidene moiety play crucial roles in its binding affinity and activity .

Comparison with Similar Compounds

4-(2,4-Dimethoxybenzylidene)-1-phenylpyrazolidine-3,5-dione can be compared with other similar compounds, such as:

    (E)-N’-(2,4-Dimethoxybenzylidene)benzohydrazide: Similar in structure but with a hydrazide group instead of a pyrazolidine-3,5-dione core.

    (E)-2-(2,4-Dimethoxybenzylidene)thiosemicarbazone: Contains a thiosemicarbazone group instead of a pyrazolidine-3,5-dione core.

    2-(2,4-Dimethoxybenzylidene)malononitrile: Features a malononitrile group instead of a pyrazolidine-3,5-dione core.

These compounds share structural similarities but differ in their functional groups, leading to variations in their chemical reactivity and applications.

Properties

Molecular Formula

C18H16N2O4

Molecular Weight

324.3 g/mol

IUPAC Name

(4E)-4-[(2,4-dimethoxyphenyl)methylidene]-1-phenylpyrazolidine-3,5-dione

InChI

InChI=1S/C18H16N2O4/c1-23-14-9-8-12(16(11-14)24-2)10-15-17(21)19-20(18(15)22)13-6-4-3-5-7-13/h3-11H,1-2H3,(H,19,21)/b15-10+

InChI Key

PBMKCAWMIBFDTC-XNTDXEJSSA-N

Isomeric SMILES

COC1=CC(=C(C=C1)/C=C/2\C(=O)NN(C2=O)C3=CC=CC=C3)OC

Canonical SMILES

COC1=CC(=C(C=C1)C=C2C(=O)NN(C2=O)C3=CC=CC=C3)OC

Origin of Product

United States

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